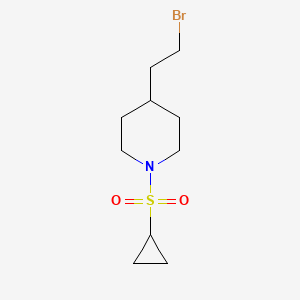

![molecular formula C7H13NO B1449913 2-Oxaspiro[3.3]heptan-6-ylmethanamine CAS No. 1438241-18-9](/img/structure/B1449913.png)

2-Oxaspiro[3.3]heptan-6-ylmethanamine

Vue d'ensemble

Description

2-Oxaspiro[3.3]heptan-6-ylmethanamine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. It is also known by its IUPAC name, 2-oxaspiro[3.3]heptan-6-amine .

Synthesis Analysis

The synthesis of this compound involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4,7H2 . This code provides a unique representation of the molecule’s structure.The storage temperature is room temperature . More specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

Synthesis and Properties

- Improved Synthesis and Solubility : An enhanced synthesis method for 2-oxa-6-azaspiro[3.3]heptane has been developed, isolating it as a sulfonic acid salt rather than an oxalate salt. This results in a more stable and soluble product, facilitating broader application in various reaction conditions (van der Haas et al., 2017).

Chemical Synthesis and Design

Creation of Novel Amino Acids : Synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved. These compounds are important in chemistry, biochemistry, and drug design due to their structural uniqueness (Radchenko et al., 2010).

Development of Cyclobutane Derivatives : Research on cyclobutane diamines, such as 6-amino-3-azaspiro[3.3]heptane, highlights their potential as sterically constrained building blocks in drug discovery. These compounds provide access to chemical structures complementary to piperidine ring systems (Radchenko et al., 2010).

Innovative Angular Spirocyclic Azetidines : The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, offers a new avenue for drug discovery. These compounds can be synthesized in high yields and are suitable for both library and individual preparative scale (Guerot et al., 2011).

Biochemical Applications

- Microsomal Epoxide Hydrolase Studies : The oxetane moiety, increasingly used in pharmaceuticals, undergoes a unique biotransformation catalyzed by microsomal epoxide hydrolase. This reaction involves hydration and ring opening of the oxetanyl moiety, expanding the known substrate specificity of this enzyme (Li et al., 2016).

Advanced Material Synthesis

Manufacturing Routes for Antagonists : Process development for manufacturing MCHr1 antagonists includes an efficient route to the 6-oxa-2-azaspiro[3.3]heptane building block. This showcases the compound's utility in producing complex molecular structures (Golden et al., 2016).

Crossed [2 + 2] Cycloaddition via Photosensitization : An intermolecular [2 + 2] photocycloaddition reaction involving arylidene oxetanes and simple alkenes has been developed. This process, facilitated by visible light and an Ir(III) photosensitizer, yields polysubstituted 2-oxaspiro[3.3]heptane motifs valuable in medicinal chemistry (Murray et al., 2021).

Propriétés

IUPAC Name |

2-oxaspiro[3.3]heptan-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYVSHRXSUYFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12COC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1449832.png)

![6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1449833.png)

![3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B1449836.png)

![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)

![5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1449847.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)